molecular formula C20H26N4O2 B11128905 2-(4-Tert-butylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-(4-Tert-butylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11128905
M. Wt: 354.4 g/mol
InChI Key: INOURSLCXPGWDW-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: May have pharmacological applications.

      Industry: Limited information, but its unique structure could inspire novel materials or catalysts.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).

      Pathways: Further research is needed to elucidate the exact pathways through which it exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to structurally related compounds.

      Similar Compounds: While information on similar compounds is scarce, exploring related oxazoles and phenyl derivatives may provide insights.

    Properties

    Molecular Formula

    C20H26N4O2

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    2-(4-tert-butylphenyl)-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile

    InChI

    InChI=1S/C20H26N4O2/c1-20(2,3)16-6-4-15(5-7-16)18-23-17(14-21)19(26-18)22-8-9-24-10-12-25-13-11-24/h4-7,22H,8-13H2,1-3H3

    InChI Key

    INOURSLCXPGWDW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)C#N

    Origin of Product

    United States

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